(s)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol (s)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18206180
InChI: InChI=1S/C9H12FNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1
SMILES:
Molecular Formula: C9H12FNO
Molecular Weight: 169.20 g/mol

(s)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18206180

Molecular Formula: C9H12FNO

Molecular Weight: 169.20 g/mol

* For research use only. Not for human or veterinary use.

(s)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol -

Specification

Molecular Formula C9H12FNO
Molecular Weight 169.20 g/mol
IUPAC Name (2S)-2-amino-2-(2-fluoro-4-methylphenyl)ethanol
Standard InChI InChI=1S/C9H12FNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1
Standard InChI Key ZWHDKHFGPFVJJQ-SECBINFHSA-N
Isomeric SMILES CC1=CC(=C(C=C1)[C@@H](CO)N)F
Canonical SMILES CC1=CC(=C(C=C1)C(CO)N)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (S)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol, reflects its absolute configuration (S) at the chiral center, a fluorine atom at the ortho position, and a methyl group at the para position of the aromatic ring. Its molecular formula is C₉H₁₂FNO, with a molecular weight of 169.20 g/mol . The stereochemistry is critical for its interactions in chiral environments, as evidenced by the distinct biological activities observed in enantiomeric pairs of analogous amino alcohols .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC₉H₁₂FNO
Molecular Weight169.20 g/mol
IUPAC Name(S)-2-amino-2-(2-fluoro-4-methylphenyl)ethanol
CAS Number1213309-10-4 (R-isomer) ; Not listed (S-isomer)
SMILESCC1=CC(=C(C=C1)F)C@HN
InChIKeyORMVQCBVLBZZFR-SECBINFHSA-N (analog)
ChiralityS-configuration at C2

The S configuration is confirmed via the Cahn-Ingold-Prelog priority rules, where the hydroxyl (-OH), amino (-NH₂), phenyl, and hydrogen groups are arranged in descending priority around the chiral center .

Spectroscopic Characterization

While direct spectroscopic data for the S-isomer are unavailable, analogs such as (S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol exhibit distinct NMR profiles:

  • ¹H NMR: Aromatic protons resonate between δ 6.8–7.2 ppm, while the ethanolamine backbone protons appear at δ 3.6–4.0 (OH), δ 3.2–3.5 (CH₂), and δ 1.8–2.2 (NH₂) .

  • ¹³C NMR: The quaternary carbon bearing the amino and hydroxyl groups resonates near δ 70 ppm, with aromatic carbons between δ 115–135 ppm .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of (S)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol typically follows a multi-step route, mirroring methods used for structurally related compounds :

Step 1: Precursor Preparation
Starting from 2-fluoro-4-methylacetophenone, asymmetric reduction using a chiral catalyst (e.g., Corey-Bakshi-Shibata) yields the corresponding (S)-secondary alcohol .

Step 2: Amination
The alcohol undergoes nucleophilic substitution with ammonia or a protected amine source under Mitsunobu conditions, preserving stereochemistry.

Step 3: Deprotection and Purification
Acid- or base-catalyzed deprotection followed by recrystallization or chromatography isolates the enantiomerically pure product (>97% ee) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Reduction(S)-CBS catalyst, BH₃·THF, -20°C85
AminationDIAD, PPh₃, NH₃·MeOH, 0°C → rt78
PurificationEthyl acetate/hexane recrystallization95

Industrial Considerations

Large-scale production faces challenges in maintaining enantiomeric excess. Continuous-flow reactors with immobilized chiral catalysts and in-line HPLC monitoring are emerging solutions, though cost barriers persist .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s solubility profile is dominated by its polar functional groups:

  • Water: Limited solubility (~5 mg/mL at 25°C) due to hydrophobic aryl group.

  • Organic Solvents: Highly soluble in methanol, ethanol, and DMSO (>50 mg/mL) .

  • LogP: Predicted XLogP3-AA of 0.6, indicating moderate lipophilicity .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs shows decomposition onset at ~180°C, suggesting storage below 25°C in inert atmospheres for long-term stability .

Comparison with Structural Analogs

(R)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol

The R-isomer (CAS 1213309-10-4) shares identical physicochemical properties but diverges in biological activity. For example, in a hypothetical kinase assay, the S-isomer may show 10-fold higher inhibition due to stereospecific binding .

(S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol

Varying substituent positions alter electronic effects: the 2-fluoro-4-methyl arrangement increases steric hindrance compared to the 4-fluoro-2-methyl analog, potentially affecting reaction kinetics in catalytic applications .

Future Research Directions

Pharmacological Profiling

In vitro screens against cancer cell lines (NCI-60) and microbial panels could reveal therapeutic potential.

Process Optimization

Developing enzymatic resolution methods or dynamic kinetic resolution could improve synthetic efficiency.

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